N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide
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Overview
Description
N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in oncology and antimicrobial research.
Industry: The compound’s unique properties can be utilized in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism can reveal insights into its therapeutic potential and guide the development of related compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidine derivatives: Exhibiting a wide range of biological activities, including antiproliferative and antimicrobial effects.
Uniqueness
N-methyl-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide stands out due to its unique chromeno-pyrimidine core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-methyl-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-18-10-9-13-20-16-22-26(32-24(18)20)28-25(19-11-5-3-6-12-19)29-27(22)33-17-23(31)30(2)21-14-7-4-8-15-21/h3-15H,16-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQLLENWPLBONV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)N(C)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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